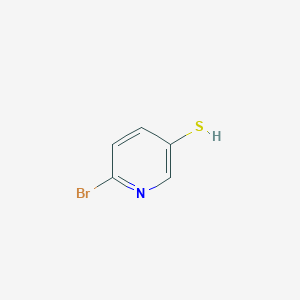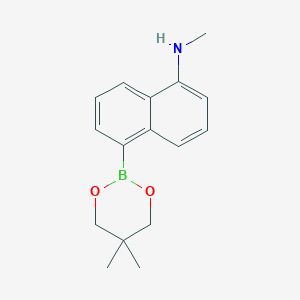
Bis(2-isopropylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-isopropylphenyl)methanone: is an organic compound with the molecular formula C19H22O It is a ketone derivative, characterized by the presence of two isopropylphenyl groups attached to a central carbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-isopropylphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses 2-isopropylphenyl as the starting material and phosgene or benzoyl chloride as the acylating agent. The reaction is catalyzed by aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent hydrolysis of the acylating agent .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization , are common in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Bis(2-isopropylphenyl)methanone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form secondary alcohols using reducing agents like or .
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used under mild conditions.
Substitution: Electrophilic substitution reactions often require catalysts like FeCl3 or AlCl3 and are carried out under controlled temperatures.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: Bis(2-isopropylphenyl)methanone is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various organic reactions, including Friedel-Crafts acylation and Grignard reactions .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It is investigated for its role as an intermediate in the synthesis of pharmaceutical compounds and its potential therapeutic effects .
Industry: The compound is used in the production of specialty chemicals and materials. It is employed in the manufacture of polymers, resins, and other industrial products .
Mécanisme D'action
The mechanism of action of bis(2-isopropylphenyl)methanone involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. Its effects are mediated through pathways involving electrophilic aromatic substitution and nucleophilic addition reactions .
Comparaison Avec Des Composés Similaires
- Bis(2,6-diisopropylphenyl)methanone
- Bis(2-methylphenyl)methanone
- Bis(2-ethylphenyl)methanone
Comparison: Bis(2-isopropylphenyl)methanone is unique due to the presence of isopropyl groups, which influence its reactivity and steric properties. Compared to bis(2,6-diisopropylphenyl)methanone, it has less steric hindrance, making it more reactive in certain chemical reactions. The presence of isopropyl groups also affects its solubility and boiling point compared to other similar compounds .
Propriétés
Numéro CAS |
22679-50-1 |
|---|---|
Formule moléculaire |
C19H22O |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
bis(2-propan-2-ylphenyl)methanone |
InChI |
InChI=1S/C19H22O/c1-13(2)15-9-5-7-11-17(15)19(20)18-12-8-6-10-16(18)14(3)4/h5-14H,1-4H3 |
Clé InChI |
KNOHXXUCYUEANI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=CC=C1C(=O)C2=CC=CC=C2C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




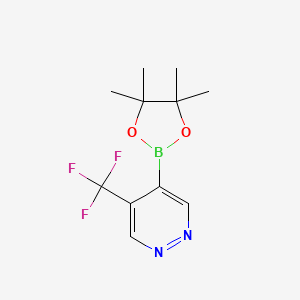
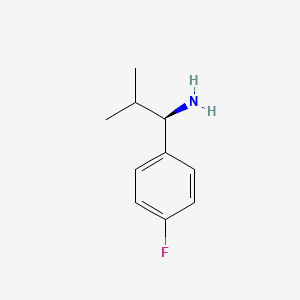


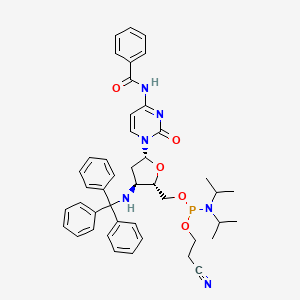
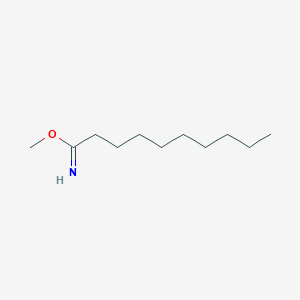
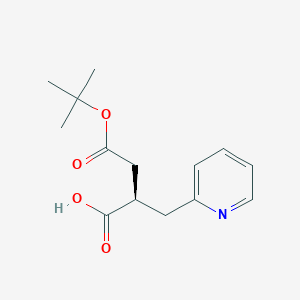
![N,N-Dimethyl-2-(nonyloxy)-2-oxo-N-(2-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)ethyl)ethanaminium chloride](/img/structure/B12958064.png)

